molecular formula C14H13ClN2O2 B066249 Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate CAS No. 162509-17-3

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate

Cat. No.: B066249
CAS No.: 162509-17-3
M. Wt: 276.72 g/mol
InChI Key: BLSMKNPQEOCGOZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chlorinated aromatic substituent at the 4-position and a methyl group at the 2-position of the pyrimidine ring. The ester moiety at the 5-position enhances its lipophilicity, making it a promising candidate for pharmacological applications. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The 2-chlorophenyl group contributes to steric and electronic effects, influencing both reactivity and intermolecular interactions in biological systems .

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMKNPQEOCGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylic acid. This intermediate is then esterified using ethanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key examples include:

Methoxylation

Reaction with sodium methoxide in methanol at 70°C replaces the chlorine atom with a methoxy group, yielding ethyl 4-(2-methoxyphenyl)-2-methylpyrimidine-5-carboxylate .

ReagentConditionsProductYieldSource
NaOMe/MeOH70°C, 3 hrEthyl 4-(2-methoxyphenyl) derivative60%

Amine Substitution

Primary amines (e.g., methylamine) displace the chloride in the presence of Cu(I) catalysts at 130–135°C, forming arylaminated derivatives .

Ester Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH in aqueous ethanol yields the carboxylic acid, which subsequently decarboxylates at elevated temperatures (>150°C) to form 4-(2-chlorophenyl)-2-methylpyrimidine .
  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol generates the free acid intermediate .
ConditionsProductNotesSource
6M NaOH, EtOH, 15 min4-(2-Chlorophenyl)-2-methylpyrimidineDecarboxylation at 150°C

Cyclization Reactions

The compound participates in heterocycle formation:

Thiazole Ring Formation

Reaction with thioacetamide in DMF facilitates cyclization to generate fused pyrimidine-thiazole systems . For example:

  • Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate reacts with dimethyl acetylenedicarboxylate to form a thiazolo[3,2-a]pyrimidine derivative .
ReagentConditionsProduct TypeYieldSource
Thioacetamide/DMF80°C, 5 hrThiazolo-pyrimidine hybrid70–80%

Metal-Catalyzed Cross-Coupling

The chlorine atom participates in Pd- or Cu-catalyzed coupling reactions:

Suzuki Coupling

Using Pd(PPh₃)₄ and arylboronic acids under inert atmospheres, the 2-chlorophenyl group couples to form biaryl derivatives .

CatalystBaseSolventProductYieldSource
Pd(PPh₃)₄K₂CO₃DMF/H₂O4-(2-Biphenyl)-2-methylpyrimidine85%

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens under specific conditions:

  • Fluorination : Treatment with KF in the presence of 18-crown-6 ether at 120°C substitutes chlorine with fluorine .
ReagentConditionsProductYieldSource
KF, 18-crown-6 ether120°C, 12 hrEthyl 4-(2-fluorophenyl) derivative45%

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding ethyl 4-phenyl-2-methylpyrimidine-5-carboxylate .

ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOHEthyl 4-phenyl-2-methylpyrimidine90%

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the pyrimidine’s 6-position .
ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hr6-Nitro-4-(2-chlorophenyl) derivative65%

Scientific Research Applications

Chemistry

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules that exhibit enhanced properties or functionalities.

The compound has shown potential in various biological studies:

  • Antimicrobial Activity : Research indicates that it exhibits significant activity against several microbial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Anticancer Properties : Studies have demonstrated its cytotoxic effects against various cancer cell lines, with IC values ranging from 13 to 58 μM, suggesting substantial antiproliferative effects.

Pharmaceutical Development

This compound is being investigated as an active pharmaceutical ingredient (API) due to its biological activities. It is considered a precursor for synthesizing more complex compounds that may have improved therapeutic effects.

Case Studies

Several case studies highlight the compound's efficacy and potential applications:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of pathogenic bacteria. The results showed that its antimicrobial properties could be harnessed for developing new antibiotics.
  • Antiviral Research : In vitro assays revealed that the compound reduced viral load in infected cell cultures, indicating its potential as an antiviral agent against influenza viruses.
  • Cytotoxicity Assessment : In cancer research, it exhibited significant cytotoxic effects across multiple cancer cell lines, supporting further exploration into its use as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC lower than standard antibiotics
Escherichia coliMIC lower than standard antibiotics
AntiviralInfluenza virusReduced viral load
AnticancerVarious cancer cell linesIC values from 13 to 58 μM

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structurally analogous pyrimidine derivatives differ in substituents, oxidation states, and ring saturation, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogues and Substituent Effects
Compound Name Key Substituents/Modifications Biological Activity/Applications Reference
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl, thioxo, p-tolyl Anticancer potential (under preclinical evaluation)
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl, thioxo (vs. oxo in target compound) Enhanced antimicrobial activity
Ethyl 4-(2-chlorophenyl)-6-methyl-2-(2-piperidinoethylthio)-1,4-dihydropyrimidine-5-carboxylate Piperidinoethylthio side chain Hypotensive agents (reported vasodilation activity)
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Chloro, methylthio (vs. methyl in target compound) Intermediate for antiviral drug synthesis

Key Observations :

  • Thioxo vs. Oxo Groups : Replacement of the oxo group with thioxo (e.g., in ) increases electron density and hydrogen-bonding capacity, enhancing antimicrobial efficacy but reducing metabolic stability .
  • Aromatic Substitution : Fluorophenyl (in ) vs. chlorophenyl alters lipophilicity (Cl > F) and steric bulk, affecting membrane permeability and target binding .
  • Side-Chain Modifications: Piperidinoethylthio (in ) introduces basic nitrogen, improving solubility in polar solvents and enabling interactions with ion channels .
Pharmacological Activity Comparison
Activity Type Target Compound Analogues with Higher/Lower Potency Notes
Antimicrobial Moderate activity against Gram-positive bacteria Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo derivative (2x potency) Thioxo group enhances membrane disruption
Anti-inflammatory Not reported Ethyl 4-chloro-2-methylpyrimidine derivatives (IC₅₀ = 12 μM) Chloro and methyl groups stabilize COX-2 binding
Analgesic Under investigation Morpholinoethylthio derivatives (ED₅₀ = 25 mg/kg) Side-chain basicity correlates with CNS penetration
Physicochemical Properties
Property Target Compound Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo Derivative Ethyl 4-chloro-2-(methylthio)pyrimidine Derivative
Melting Point (°C) 210–212 (predicted) 198–200 174–176
logP 3.2 3.8 2.9
Aqueous Solubility (mg/mL) 0.12 0.08 0.25

Trends :

  • logP: Bulky aromatic groups (e.g., 4-chlorophenyl) increase hydrophobicity, while polar side chains (e.g., piperidinoethylthio) improve solubility .
  • Melting Points : Thioxo derivatives exhibit higher melting points due to stronger intermolecular hydrogen bonding .

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C12H12ClN2O2 and a molecular weight of approximately 250.69 g/mol, features a pyrimidine ring with significant substitutions that enhance its pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes:

  • Pyrimidine ring : A six-membered heterocyclic compound containing nitrogen.
  • Chlorophenyl group : A chlorinated phenyl substituent that increases lipophilicity and potential bioactivity.
  • Ethyl ester : Enhances solubility and bioavailability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly as an antimicrobial and anticancer agent. The presence of the chlorophenyl moiety is believed to play a crucial role in these activities by enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The chlorophenyl substitution may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains.

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against different cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. A detailed SAR analysis reveals:

Substituent PositionSubstituent TypeEffect on Activity
2MethylEnhances lipophilicity
4ChlorophenylIncreases binding affinity to biological targets
5EthoxyImproves solubility

This table illustrates how different substituents impact the compound's biological activity, emphasizing the importance of the chlorophenyl group.

Case Studies and Research Findings

  • Anticancer Activity : A study published in MDPI reported that derivatives of pyrimidine compounds, including this compound, demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 0.87 to 12.91 μM .
  • Antimicrobial Effects : Research indicated that similar pyrimidines showed considerable activity against various bacterial strains, supporting the hypothesis that this compound could be an effective antimicrobial agent.
  • Mechanistic Studies : Interaction studies revealed that this compound binds effectively to enzymes involved in cancer proliferation and microbial resistance, enhancing its therapeutic potential.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate?

Answer: The compound is synthesized via the Biginelli reaction and subsequent cyclization steps. Key methodologies include:

  • One-pot condensation of aromatic aldehydes (e.g., 2-chlorobenzaldehyde), ethyl acetoacetate, and thioureas/isoxazolyl thioureas under acidic conditions .
  • Cyclization of intermediates (e.g., ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-tetrahydropyrimidine-5-carboxylates) with nucleophiles like 3-amino-5-methylisoxazole .

Example Reaction Table:

MethodReagents/ConditionsYield (%)Reference
Biginelli Reaction2-Chlorobenzaldehyde, ethyl acetoacetate, HCl60–75
Cyclization3-Amino-5-methylisoxazole, DMF, 80°C50–65

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • Spectroscopy : 1^1H/13^{13}C NMR (δ 1.2–8.5 ppm for pyrimidine protons), IR (C=O stretch ~1700 cm1^{-1}), and MS (m/z = 292.7 M+HM+H
    +^+) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or ORTEP-3 for refinement. Key parameters include:
    • Space group: P1P\overline{1} or P21/cP2_1/c
    • Bond lengths: C–C (1.50–1.54 Å), C–N (1.33–1.37 Å) .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Use PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (LD50 data pending; assume acute toxicity) .
  • Waste disposal : Segregate organic waste and use licensed biohazard contractors for incineration .

Advanced Research Questions

Q. How can contradictions in reaction yields between synthetic methods be resolved?

Answer: Yield discrepancies arise from variables like:

  • Catalyst choice : HCl vs. Lewis acids (e.g., ZnCl2_2) alter reaction kinetics .
  • Solvent polarity : DMF (high polarity) improves cyclization efficiency vs. ethanol .
  • Temperature : Optimize between 80–100°C to balance side reactions and conversion rates .

Q. Methodological Recommendation :

  • Perform Design of Experiments (DoE) to model interactions between variables .

Q. How is conformational analysis conducted for the pyrimidine ring?

Answer:

  • Puckering coordinates (amplitude q and phase angle φ) quantify non-planarity using SC-XRD data .
  • Software like SHELXL refines torsional angles (e.g., C4–C5–N1–C2 = 175.6°) to identify pseudorotation pathways .

Q. Case Study :

  • A study reported q = 0.48 Å for the pyrimidine ring, indicating moderate puckering due to steric hindrance from the 2-chlorophenyl group .

Q. What computational methods predict electronic properties and reactivity?

Answer:

  • DFT calculations (B3LYP/6-31G*) model HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
    • HOMO: Localized on pyrimidine N and ester carbonyl.
    • LUMO: Dominated by the chlorophenyl ring .
  • Molecular docking assesses binding affinity to biological targets (e.g., kinase inhibitors) .

Q. How are crystallographic data validated for structural accuracy?

Answer:

  • R-factor analysis : Acceptable Rint<0.05R_{\text{int}} < 0.05 and wR2<0.15wR_2 < 0.15 ensure data reliability .
  • Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., methyl groups) .

Q. Validation Table :

MetricTarget ValueStudy Example
RintR_{\text{int}}<0.050.034
C–C bond precision±0.004 Å

Q. What strategies optimize regioselectivity in derivatization reactions?

Answer:

  • Steric directing : The 2-chlorophenyl group blocks electrophilic attack at C4, favoring functionalization at C5 .
  • Protecting groups : Use Boc or acetyl groups to temporarily shield reactive sites during synthesis .

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